N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide
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Overview
Description
The compound contains a pyrrolidin-1-yl group, which is a five-membered ring with nitrogen as one of the atoms . It also contains an ethoxy group and a methylthiazole group. Methylthiazole is a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) with a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The exact structure would depend on the specific locations of the bonds and the angles between them .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Scientific Research Applications
Anticonvulsant Research
This compound has been used in the search for new anticonvulsants. A series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties have been discovered. These compounds showed broad-spectrum activity in widely accepted animal seizure models .
Pain Management
The compound has shown effectiveness in various pain models. For instance, it was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Calcium Channel Inhibition
The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This mechanism of action could have implications in various neurological disorders .
Protein Crosslinking
In biochemistry, the compound has been used as a protein crosslinking agent. It can react with monoclonal antibodies against horseradish peroxidase IgG, modifying lysine residues .
Anti-fibrosis Activity
Some target compounds related to this chemical structure have displayed better anti-fibrosis activity than Pirfenidone on HSC-T6 cells .
Acylating Reagent
The compound may be used as an acylating reagent to produce Teoc-amino acid derivatives .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-9-12(21-8-15-9)13(19)14-4-6-20-7-5-16-10(17)2-3-11(16)18/h8H,2-7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMUXUNUGGUKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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